molecular formula C10H10F2N2O B13175192 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13175192
M. Wt: 212.20 g/mol
InChI Key: NIRDXGDHWRBQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H10F2N2O and a molecular weight of 212.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a difluoropyrrolidine group and an aldehyde functional group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves several steps. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with pyridine-3-carbaldehyde under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the synthesis can be scaled up by optimizing reaction conditions and using larger quantities of reagents.

Chemical Reactions Analysis

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the difluoropyrrolidine group can be replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes.

Comparison with Similar Compounds

6-(3,3-Difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its difluorinated pyrrolidine group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

6-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H10F2N2O/c11-10(12)3-4-14(7-10)9-2-1-8(6-15)5-13-9/h1-2,5-6H,3-4,7H2

InChI Key

NIRDXGDHWRBQES-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=C2)C=O

Origin of Product

United States

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